molecular formula C10H18N2O3 B14904865 Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate

Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate

Cat. No.: B14904865
M. Wt: 214.26 g/mol
InChI Key: CDDKQZDGFIXRPG-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes a series of reactions to introduce the desired functional groups. This may involve alkylation, acylation, or other functionalization reactions.

    Introduction of Amino and Oxo Groups:

    Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperazine, and their various substituted derivatives.

    Amino Acid Derivatives: Compounds containing amino and oxo groups, such as amino acids and their derivatives.

Uniqueness: Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-[4-(2-amino-2-oxoethyl)piperidin-1-yl]acetate

InChI

InChI=1S/C10H18N2O3/c1-15-10(14)7-12-4-2-8(3-5-12)6-9(11)13/h8H,2-7H2,1H3,(H2,11,13)

InChI Key

CDDKQZDGFIXRPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1)CC(=O)N

Origin of Product

United States

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